Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

(S)-3-Cbz-amino-2-piperidone structure
(S)-3-Cbz-amino-2-piperidone structure
Nom du produit:(S)-3-Cbz-amino-2-piperidone
Numéro CAS:95582-17-5
Le MF:C13H16N2O3
Mégawatts:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034

(S)-3-Cbz-amino-2-piperidone Propriétés chimiques et physiques

Nom et identifiant

    • (S)-3-(Cbz-amino)-2-piperidone
    • (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
    • (S)-3-CBZ-AMINO-2-PIPERIDONE
    • benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
    • Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (S)-3-N-Cbz-Aminopiperidin-2-one
    • (S)-3-Benzyloxycarbonylamino-2-piperidone
    • Benzyl (S)-2-oxopiperidin-3-ylcarbamate
    • (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
    • (S)-benzyl 2-oxopiperidin-3-ylcarbamate
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
    • (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
    • KVHNKJHAXXEKFU-NSHDSACASA-N
    • 6528AJ
    • FCH3601537
    • AB43572
    • (S)-3-benzy
    • Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (3S)-3-Benzyloxycarbonylamino-2-piperidinone
    • 95582-17-5
    • A845337
    • W-205548
    • MFCD08166408
    • AKOS015918106
    • VDA58217
    • DTXSID40467310
    • EN300-6735227
    • SCHEMBL4078569
    • benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
    • (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
    • AS-37240
    • (3S)-3-benzyloxycarbonylamino-2-piperidone
    • Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
    • Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
    • N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
    • (S)-3-Cbz-aminopiperidin-2-one
    • (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
    • (S)-3-Cbz-amino-2-piperidone
    • MDL: MFCD08166408
    • Piscine à noyau: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
    • La clé Inchi: KVHNKJHAXXEKFU-NSHDSACASA-N
    • Sourire: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 248.11600
  • Masse isotopique unique: 248.11609238g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 4
  • Complexité: 301
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 67.4
  • Le xlogp3: 1.3

Propriétés expérimentales

  • Couleur / forme: White to Yellow Solid
  • Dense: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 101-102 ºC
  • Point d'ébullition: 502.5℃at760mmHg
  • Solubilité: Légèrement soluble (1,1 G / l) (25 ºC),
  • Le PSA: 67.43000
  • Le LogP: 1.91110

(S)-3-Cbz-amino-2-piperidone Informations de sécurité

(S)-3-Cbz-amino-2-piperidone Données douanières

  • Code HS:2933790090
  • Données douanières:

    Code douanier chinois:

    2933790090

    Résumé:

    2933790090 autres lactames. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 9,0% droits généraux: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933790090. Autres lactames. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 9,0%, droit général: 20,0%

(S)-3-Cbz-amino-2-piperidone PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM180643-5g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
5g
$654 2021-08-05
Chemenu
CM180643-1g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
1g
$292 2024-07-18
abcr
AB284225-250 mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250 mg
€147.40 2023-07-20
abcr
AB284225-1 g
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
1 g
€289.00 2023-07-20
Enamine
EN300-6735227-1.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
1.0g
$76.0 2025-03-13
Enamine
EN300-6735227-2.5g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
2.5g
$166.0 2025-03-13
Enamine
EN300-6735227-0.05g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
0.05g
$19.0 2025-03-13
Enamine
EN300-6735227-5.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
5.0g
$308.0 2025-03-13
AstaTech
57626-0.25/G
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE
95582-17-5 97%
0.25g
$199 2023-09-16
abcr
AB284225-250mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250mg
€144.50 2025-02-21

(S)-3-Cbz-amino-2-piperidone Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Référence
Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Référence
Preparation of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
Référence
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Référence
Preparation of prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Référence
Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors
, United States, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Référence
Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  6 h, reflux; reflux → 0 °C
1.2 1 h, rt
Référence
Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates
, Japan, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
Référence
Preparation of sulfonamide lactams as Factor Xa inhibitors
, United States, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Référence
preparation of proline analog peptides as serine protease inhibitors
, United States, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: N-Methyl-2-pyrrolidone ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  overnight, rt
Référence
Preparation of azacycloalkanone serine protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
Référence
Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa.
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ;  pH 8.5, rt
Référence
Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Référence
Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Référence
Preparation of heterocyclic compounds as serine protease inhibitors
, United States, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Référence
Preparation of oxadiazole peptide analogs as serine protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Cobalt chloride (CoCl2) ,  Sodium borohydride Solvents: Methanol
Référence
Synthesis of L-[5-11C]ornithine
Ding, Yu Shin; Antoni, Gunnar; Fowler, Joanna S.; Wolf, Alfred P.; Langstrom, Bengt, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  cooled
Référence
Preparation of tripeptoid analogs as serine protease inhibitors
, United States, , ,

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
Référence
First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV
Abe, Masatoshi; Akiyama, Tetsuo; Nakamura, Hikaru; Kojima, Fukiko; Harada, Shigeko; et al, Journal of Natural Products, 2004, 67(6), 999-1004

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  1 h, rt
1.4 < 10 °C; 1 h, rt
Référence
Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor
Abe, Masatoshi; Nagai, Masashi; Yamamoto, Keiichiro; Yamazaki, Hiroko; Koga, Ichiro; et al, Organic Process Research & Development, 2005, 9(5), 570-576

Synthetic Routes 20

Conditions de réaction
Référence
Phosphonamide-substituted lactams
, Federal Republic of Germany, , ,

(S)-3-Cbz-amino-2-piperidone Raw materials

(S)-3-Cbz-amino-2-piperidone Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone
A1211780
Pureté:99%/99%/99%/99%/99%
Quantité:5.0g/10.0g/25.0g/50.0g/100.0g
Prix ($):216.0/367.0/808.0/1373.0/2335.0